4-Ethoxybenzaldehyde oxime
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Overview
Description
4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group . It is a derivative of benzaldehyde oxime, an organic compound with the formula C7H7NO . The molecular formula of this compound is C9H11NO2 .
Synthesis Analysis
Benzaldehyde oxime, a related compound, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .
Molecular Structure Analysis
The molecular structure of 4-Ethoxybenzaldehyde is C9H10O2 with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da . The ChemSpider ID is 21105889 .
Chemical Reactions Analysis
Oxime esters, including this compound, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybenzaldehyde, a related compound, indicate that it is a combustible liquid . The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2, with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da .
Scientific Research Applications
Radiolabeling and Imaging
4-Ethoxybenzaldehyde oxime derivatives are used in the field of radiolabeling, particularly for positron emission tomography (PET) imaging. Novel prosthetic groups containing this compound have been developed to enhance the robustness and reproducibility of (18)F-labeling of peptides for quantitative receptor imaging. The chemical nature of these prosthetic groups influences the biodistribution profile of the radiotracer, impacting tumor-to-blood and tumor-to-organ ratios, as well as excretion patterns through the kidney, as seen in one study with cyclic RGD peptides conjugated with novel [18F]fluorinated aldehyde-containing prosthetic groups (Glaser et al., 2008).
Crystal Structure Analysis
The crystal structures of various methoxybenzaldehyde oxime derivatives, including 4-ethoxybenzaldehyde, have been studied to understand their conformation and hydrogen-bonding patterns. These studies provide insights into the structural properties of these compounds, which are essential for understanding their chemical behavior and potential applications in materials science and other fields (Gomes et al., 2018).
Vibrational Dynamics and Molecular Interactions
The vibrational dynamics of 4-ethoxybenzaldehyde and its derivatives are of interest in the field of spectroscopy. Inelastic neutron scattering (INS) spectroscopy and periodic DFT calculations have been used to assess the dynamics of these compounds in the solid state, providing valuable information about their molecular behavior and potential applications in material sciences (Ribeiro-Claro et al., 2021). Similarly, Raman spectroscopic studies have explored the vibrational relaxation and molecular interactions in binary mixtures containing 4-ethoxybenzaldehyde, offering insights into molecular interactions and complex formation in solution (Ramakrishnan et al., 2009).
Mechanism of Action
Target of Action
Oximes are known to target enzymes like acetylcholinesterase (AChE), especially in the context of organophosphate poisoning . .
Mode of Action
Oximes generally work by reactivating enzymes that have been inhibited by organophosphates . They do this by binding to the organophosphate compound that is inhibiting the enzyme, thereby allowing the enzyme to function normally again
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of oximes can vary widely depending on their specific chemical structure
Result of Action
The result of an oxime’s action is typically the reactivation of an enzyme, leading to the resumption of normal cellular processes
Safety and Hazards
4-Ethoxybenzaldehyde, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Properties
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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